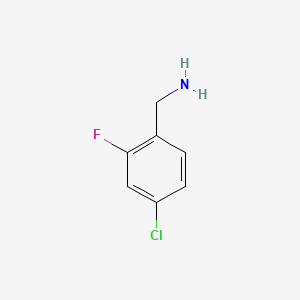

4-Chloro-2-fluorobenzylamine

Description

BenchChem offers high-quality 4-Chloro-2-fluorobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluorobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-chloro-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMMHGMIZYLHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369286 | |

| Record name | 4-Chloro-2-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72235-57-5 | |

| Record name | 4-Chloro-2-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Chloro-2-fluorobenzylamine chemical properties

An In-depth Technical Guide to 4-Chloro-2-fluorobenzylamine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, halogenated intermediates are indispensable tools. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds allows for the fine-tuning of physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 4-Chloro-2-fluorobenzylamine (CAS No. 72235-57-5) is a key exemplar of such a building block.[1][2] Its substituted phenyl ring offers a unique combination of steric and electronic properties, making it a valuable precursor for a range of complex target molecules in the pharmaceutical and agrochemical industries.[3][4]

This guide provides a comprehensive technical overview of 4-Chloro-2-fluorobenzylamine, designed for researchers, medicinal chemists, and process development scientists. We will delve into its core chemical properties, present a robust synthetic protocol, analyze its characteristic spectral features, and explore its application in the context of contemporary drug development, grounded in established scientific principles.

Physicochemical Properties

4-Chloro-2-fluorobenzylamine is a substituted benzylamine that typically presents as a solid at room temperature.[5] The presence of both chloro and fluoro substituents on the aromatic ring significantly influences its reactivity and physical characteristics compared to unsubstituted benzylamine. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 72235-57-5 | [1] |

| Molecular Formula | C₇H₇ClFN | [1][2] |

| Molecular Weight | 159.59 g/mol | [1][2] |

| IUPAC Name | (4-chloro-2-fluorophenyl)methanamine | [1] |

| Appearance | Faint brown to dark brown solid | [5] |

| Solubility | Soluble in water | [5] |

| Density (estimate) | 1.2175 g/cm³ | [5] |

| Monoisotopic Mass | 159.025105 Da | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

The hydrochloride salt (CAS No. 202982-63-6) is also commercially available, presenting as a white to cream powder with a distinct melting point of 239-247 °C, offering improved handling and stability for certain applications.[6][7]

Synthesis Protocol: Reductive Amination

A common and efficient method for the synthesis of primary amines is the reductive amination of the corresponding aldehyde.[8][9] This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the target amine. This approach is widely favored in both laboratory and industrial settings due to its operational simplicity and high atom economy.[10]

Experimental Protocol: Synthesis via Reductive Amination of 4-Chloro-2-fluorobenzaldehyde

This protocol is a representative procedure based on established methodologies for reductive amination.[8][11]

Materials:

-

4-Chloro-2-fluorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Aqueous ammonia (NH₄OH, 28-30%)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure:

-

Imine Formation:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-2-fluorobenzaldehyde (10.0 g, 63.1 mmol) in methanol (100 mL).

-

To this solution, add ammonium chloride (6.75 g, 126.2 mmol) followed by aqueous ammonia (20 mL).

-

Stir the mixture vigorously at room temperature for 2-3 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (3.58 g, 94.6 mmol) in small portions over 30 minutes. Causality: Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

-

Workup and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Add water (50 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (50 mL) to neutralize any acidic residues, followed by a brine wash (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-Chloro-2-fluorobenzylamine.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the final product in high purity.

-

Synthetic Workflow Diagram

Caption: Conceptual pathway from chemical synthesis to biological action.

Safety and Handling

As a corrosive substance, 4-Chloro-2-fluorobenzylamine requires careful handling in a controlled laboratory environment. [6]

-

Hazard Classification: Skin Corrosion/Irritation Category 1B (H314), Serious Eye Damage Category 1 (H318). Causes severe skin burns and eye damage. [6]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (goggles), and face protection. Work should be conducted exclusively within a certified chemical fume hood. [6]* Handling: Avoid breathing mist, vapors, or spray. Do not ingest. Avoid contact with skin and eyes. Ensure adequate ventilation.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [6] * Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention. [6] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [6] * Inhalation: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [6]* Storage: Store in a corrosives area. Keep containers tightly closed in a dry, cool, and well-ventilated place. [6]

-

Conclusion

4-Chloro-2-fluorobenzylamine stands out as a high-value intermediate for advanced chemical synthesis. Its unique halogenation pattern provides medicinal chemists with a powerful tool to modulate the properties of lead compounds, particularly in the development of targeted therapies like kinase inhibitors. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements is essential for its safe and effective utilization in research and development.

References

-

PubChem. (n.d.). 4-Chloro-2-fluorobenzylamine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Fluorobenzylamine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluorobenzylamine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for New Journal of Chemistry. [Link]

-

Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Fluorobenzylamine: Key Intermediate for Pharmaceutical & Agrochemical Synthesis. [Link]

-

Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

- Google Patents. (n.d.). US20230357182A1 - Solid forms of (s)-1-((2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine and salts thereof.

-

Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

-

Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

-

Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

- Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

Liang, G., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Angewandte Chemie International Edition, 56(11), 3050-3054. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.

-

Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

-

NIST. (n.d.). Benzenemethanamine, 4-chloro-. NIST Chemistry WebBook. [Link]

-

European Patent Office. (n.d.). EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. [Link]

-

Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. [Link]

-

PubChem. (n.d.). 4-Chlorobenzonitrile. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-Chloro-2-fluorobenzylamine | C7H7ClFN | CID 2724910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. 4-Chloro-2-fluorobenzylamine hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]

4-Chloro-2-fluorobenzylamine CAS number 72235-57-5

An In-Depth Technical Guide to 4-Chloro-2-fluorobenzylamine (CAS No. 72235-57-5)

Abstract

This document provides a comprehensive technical overview of 4-Chloro-2-fluorobenzylamine, a halogenated aromatic amine with the CAS registration number 72235-57-5. As a key structural motif, this compound serves as a critical building block and intermediate in the synthesis of a wide range of pharmacologically active molecules and complex organic structures.[1][2][3] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, offers medicinal chemists a valuable tool for modulating the electronic properties, metabolic stability, and binding affinity of target compounds.[3] This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, detailing the compound's physicochemical properties, synthetic routes, analytical characterization, core reactivity, applications, and essential safety protocols.

Physicochemical and Structural Properties

4-Chloro-2-fluorobenzylamine is a substituted benzylamine that presents as a solid, ranging in color from faint to dark brown.[4] The presence of both a chloro and a fluoro substituent, along with a primary amine, defines its chemical reactivity and utility. The fundamental properties are summarized below for quick reference.

Table 1: Core Properties of 4-Chloro-2-fluorobenzylamine

| Property | Value | Source(s) |

| CAS Number | 72235-57-5 | [5][6] |

| Molecular Formula | C₇H₇ClFN | [5][6] |

| Molecular Weight | 159.59 g/mol | [5][6] |

| IUPAC Name | (4-chloro-2-fluorophenyl)methanamine | [5] |

| Appearance | Faint brown to dark brown solid | [4] |

| Solubility | Soluble in water | [4] |

| Storage Temp. | Room Temperature, under inert gas, keep dry | [2][4] |

dot

Figure 1: Chemical structure of 4-Chloro-2-fluorobenzylamine.

Synthesis and Manufacturing Insights

The synthesis of 4-Chloro-2-fluorobenzylamine typically involves the reduction of a precursor containing the required carbon skeleton and oxidation state. The most common and industrially scalable approach relies on the chemical reduction of 4-chloro-2-fluorobenzonitrile. This choice is predicated on the relative availability of the nitrile starting material, which can be prepared via established methods such as Sandmeyer-type reactions or halogen exchange (halex) reactions on appropriately substituted precursors.[7]

The causality for selecting a reduction pathway lies in its efficiency and selectivity. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are effective for converting nitriles to primary amines. While LiAlH₄ is highly effective, its pyrophoric nature and need for stringent anhydrous conditions can make it less suitable for large-scale industrial production compared to catalytic hydrogenation, which offers a greener and safer, albeit potentially more capital-intensive, alternative.

dot

Figure 2: Generalized workflow for the synthesis of 4-Chloro-2-fluorobenzylamine.

Exemplary Laboratory Protocol: Reduction of 4-Chloro-2-fluorobenzonitrile

This protocol is a representative method and must be adapted and optimized based on available equipment and safety infrastructure.

-

Inert Atmosphere Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is flame-dried and cooled under a stream of inert gas (Nitrogen or Argon).

-

Reagent Suspension: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the careful, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄) at 0 °C (ice bath). The resulting suspension is stirred.

-

Substrate Addition: 4-Chloro-2-fluorobenzonitrile, dissolved in anhydrous THF, is added dropwise from the addition funnel to the LiAlH₄ suspension, maintaining the temperature at 0 °C. The choice to add the substrate solution slowly to the reducing agent is critical to control the exothermic reaction and prevent dangerous temperature spikes.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete conversion. Progress is monitored by Thin Layer Chromatography (TLC).

-

Controlled Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and finally more water. This specific sequence (Fieser workup) is a trusted method to safely neutralize excess LiAlH₄ and precipitate aluminum salts into a granular, easily filterable solid.

-

Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with THF or diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Chloro-2-fluorobenzylamine. Further purification can be achieved by vacuum distillation or crystallization.

Analytical and Spectroscopic Profile

Verifying the identity and purity of 4-Chloro-2-fluorobenzylamine is paramount. A combination of spectroscopic methods provides a definitive structural confirmation.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Chemical Shift (δ) & Multiplicity | Aromatic Protons (3H): Complex multiplet patterns between ~6.9-7.4 ppm due to H-F and H-H coupling. Benzylic Protons (2H): A singlet or narrowly split multiplet around ~3.8-4.0 ppm (Ar-CH₂ -NH₂). Amine Protons (2H): A broad singlet around ~1.5-2.5 ppm (exchangeable with D₂O). |

| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons (6C): Signals in the ~115-160 ppm range. The carbon attached to fluorine will show a large C-F coupling constant. Benzylic Carbon (1C): A signal around ~40-45 ppm (Ar-C H₂-NH₂). |

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H Stretch: Two characteristic medium-intensity bands for the primary amine at ~3300-3400 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1480 cm⁻¹. C-F Stretch: A strong band in the ~1200-1250 cm⁻¹ region. C-Cl Stretch: A strong band in the ~700-800 cm⁻¹ region. |

| Mass Spectrometry | m/z Ratio | Molecular Ion (M⁺): A peak at m/z 159. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 161 with an intensity approximately one-third that of the M⁺ peak. Major Fragment: Loss of the amine group (M-16) leading to a fragment at m/z 143 (chlorofluorobenzyl cation). |

Protocol: GC-MS Analysis for Purity Assessment

This protocol outlines a standard method for determining the purity of a synthesized batch.

-

Sample Preparation: Prepare a dilute solution of 4-Chloro-2-fluorobenzylamine (~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., DB-5ms) interfaced with a mass spectrometer. Set the injector temperature to 250 °C and the MS transfer line to 280 °C.

-

GC Oven Program: Institute a temperature gradient program, for example: hold at 80 °C for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. This ensures separation from any residual solvents or starting materials.

-

Injection: Inject 1 µL of the prepared sample using a splitless or split injection mode.[8]

-

Data Acquisition: The mass spectrometer should be operated in Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.[8]

-

Data Analysis: Identify the peak corresponding to 4-Chloro-2-fluorobenzylamine by its retention time and by comparing its mass spectrum to the expected fragmentation pattern (M⁺ at 159/161). Purity is determined by integrating the peak area and expressing it as a percentage of the total integrated area of all peaks.

Reactivity and Applications in Drug Discovery

The utility of 4-Chloro-2-fluorobenzylamine in drug discovery stems from the reactivity of its primary amine and the modulatory effects of its halogen substituents. It is a versatile building block for constructing more complex molecules, particularly heterocyclic systems that are prevalent in many drug classes.[2][3]

dot

Figure 3: Role as a versatile intermediate leading to diverse applications.

-

Pharmaceutical Intermediates: The primary application is in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][9] It is a known intermediate for drugs targeting the central nervous system (CNS).[2] For instance, it can be used to prepare pyrazolopyrimidinone derivatives that act as inhibitors of DNA polymerase IIIC, a target in Gram-positive bacteria.[10]

-

Agrochemicals: The stable and reactive nature of the compound makes it suitable for producing herbicides and fungicides.[2]

-

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the strategic placement of halogen atoms is a cornerstone of lead optimization. The fluorine atom can enhance metabolic stability and binding affinity by participating in hydrogen bonds or other non-covalent interactions. The chlorine atom provides another point for modification and influences the overall lipophilicity and electronic character of the molecule. This compound allows for systematic exploration of these effects in SAR studies.[2][3]

Safety, Handling, and Storage

As a corrosive chemical, proper handling of 4-Chloro-2-fluorobenzylamine is essential to ensure laboratory safety. All information should be verified by consulting the latest Safety Data Sheet (SDS) from the supplier.[11]

-

Hazard Classification: The compound is classified under GHS as causing severe skin burns and eye damage (Skin Corrosion 1B, H314; Eye Damage 1, H318).[11] Ingestion can cause severe damage to the gastrointestinal tract and is a medical emergency.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves (chemically resistant, e.g., nitrile), protective clothing (lab coat), and eye/face protection (safety glasses with side shields and/or a face shield) at all times.[11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][13] It is often recommended to store under an inert atmosphere to protect against moisture and air.[2]

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Conclusion

4-Chloro-2-fluorobenzylamine is a high-value chemical intermediate whose utility is firmly established in the fields of pharmaceutical and agrochemical development. Its unique structural features—a reactive primary amine and dual halogen substituents—provide a robust platform for the synthesis of novel, complex molecules. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in a research and development setting. The protocols and data presented in this guide offer a foundational framework for scientists to safely and effectively incorporate this versatile building block into their synthetic programs.

References

-

PubChem. 4-Chloro-2-fluorobenzylamine. [Link]

-

PubChem. 4-Fluorobenzylamine. [Link]

-

MySkinRecipes. 4-Chloro-2-Fluorobenzyl Amine. [Link]

-

LinkedIn. Chemical Intermediates Explained: The Versatility of 4-Chloro-2-fluorobenzyl Alcohol. [Link]

-

Pace Analytical. ANALYTICAL METHOD SUMMARIES. [Link]

-

Angene. 2-Chloro-4-fluorobenzylamine: Essential Intermediate for Pharmaceutical Synthesis. [Link]

-

MySkinRecipes. 4-Chloro-2-Fluorobenzyl Amine (Thai). [Link]

-

University of Wisconsin-Madison. Chem 117 Reference Spectra. [Link]

- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

-

European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. [Link]

-

YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. [Link]

-

PubChem. 4-Chlorobenzonitrile. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

Sources

- 1. 4-Chloro-2-fluorobenzylamine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-Chloro-2-Fluorobenzyl Amine [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-CHLORO-2-FLUOROBENZYLAMINE HYDROCHLORIDE CAS#: 202982-63-6 [m.chemicalbook.com]

- 5. 4-Chloro-2-fluorobenzylamine | C7H7ClFN | CID 2724910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. 4-Chloro-2-fluorobenzylamine hydrochloride, 97% 5 g | Request for Quote [thermofisher.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.fr [fishersci.fr]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

4-Chloro-2-fluorobenzylamine molecular structure

An In-depth Technical Guide to 4-Chloro-2-fluorobenzylamine: Molecular Structure, Synthesis, and Applications

Introduction

4-Chloro-2-fluorobenzylamine is a halogenated aromatic amine that serves as a pivotal structural motif and versatile building block in the synthesis of complex organic molecules. Its utility is most pronounced in the fields of medicinal chemistry and agrochemical research, where the specific arrangement of its functional groups—a nucleophilic aminomethyl group, an electron-withdrawing chlorine atom, and a metabolically robust fluorine atom—provides a unique scaffold for creating targeted, high-value compounds. The strategic placement of the halogen atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and the physiological characteristics of its derivatives. This guide offers a comprehensive technical overview of 4-Chloro-2-fluorobenzylamine, detailing its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and critical applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational identity of 4-Chloro-2-fluorobenzylamine is defined by its unique substitution pattern on a benzylamine core. The molecule consists of a benzene ring where the aminomethyl group (-CH₂NH₂) is at position 1, a fluorine atom at position 2 (ortho), and a chlorine atom at position 4 (para). This arrangement is critical to its function as a chemical intermediate.

The IUPAC name for this compound is (4-chloro-2-fluorophenyl)methanamine.[1] The presence of both fluorine and chlorine imparts specific properties to the molecule. Fluorine, being highly electronegative, can modulate the pKa of the amine group and influence binding interactions in biological systems, often enhancing metabolic stability.[2] The chlorine atom provides an additional site for synthetic modification and influences the overall electronic nature of the aromatic ring.

Table 1: Core Properties of 4-Chloro-2-fluorobenzylamine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClFN | [1][3] |

| Molecular Weight | 159.59 g/mol | [1][3] |

| CAS Number | 72235-57-5 | [1][3] |

| Appearance | Faint brown to dark brown solid | [4] |

| Density | ~1.217 g/cm³ (estimate) | [4] |

| Water Solubility | Soluble | [4] |

graph "4_Chloro_2_fluorobenzylamine_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; C7 [label="C", pos="0,2.6!"]; N8 [label="NH₂", pos="0,3.8!", fontcolor="#34A853"]; F9 [label="F", pos="-2.2,1.2!", fontcolor="#EA4335"]; Cl10 [label="Cl", pos="0,-2.6!", fontcolor="#FBBC05"]; // Define nodes for hydrogens on the ring H3 [label="H", pos="-2.0,-1.1!"]; H5 [label="H", pos="2.0,-1.1!"]; H6 [label="H", pos="2.0,1.1!"]; // Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- N8; C2 -- F9; C4 -- Cl10; C3 -- H3; C5 -- H5; C6 -- H6; // Add double bonds for aromaticity (visual representation) edge [style=dashed, constraint=false]; C1 -- C6; C2 -- C3; C4 -- C5;

}

Caption: 2D structure of 4-Chloro-2-fluorobenzylamine.

Spectroscopic Characterization: Elucidating the Structure

The definitive confirmation of the molecular structure of 4-Chloro-2-fluorobenzylamine is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is key to identifying the hydrogen environments.

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear in the δ 7.0-7.5 ppm region. Their signals will be complex multiplets due to proton-proton (ortho, meta) and proton-fluorine coupling.

-

Benzylic Protons (-CH₂-): The two protons of the aminomethyl group are chemically equivalent and typically appear as a singlet around δ 3.8-4.2 ppm.

-

Amine Protons (-NH₂): The two amine protons usually give rise to a broad singlet whose chemical shift is variable and dependent on solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments.

-

Seven unique carbon signals are expected.

-

The carbon atom bonded to fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet.

-

The carbon atoms ortho and meta to the fluorine will also show smaller C-F couplings.

-

The chemical shifts are influenced by the attached halogens, with carbons bonded to F and Cl being significantly shifted.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

-

N-H Stretch: As a primary amine, it will show two characteristic sharp peaks in the 3300-3500 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

-

C-F and C-Cl Stretches: Strong absorptions in the fingerprint region (below 1300 cm⁻¹) correspond to the carbon-fluorine and carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the elemental composition.

-

Molecular Ion (M⁺): The mass spectrum will show the molecular ion peak.

-

Isotopic Pattern: A crucial diagnostic feature is the isotopic pattern for chlorine. The presence of one chlorine atom results in two peaks for the molecular ion: M⁺ (containing ³⁵Cl) and M+2 (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1.[5] This signature provides unambiguous evidence for the presence of a single chlorine atom in the structure.

Synthesis and Chemical Reactivity

The primary role of 4-Chloro-2-fluorobenzylamine is as a reactive intermediate. Understanding its synthesis and the reactivity of its functional groups is essential for its application.

Synthetic Pathway

A common and efficient method for preparing 4-Chloro-2-fluorobenzylamine is through the chemical reduction of its corresponding nitrile precursor, 4-chloro-2-fluorobenzonitrile. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The nitrile itself can be synthesized from commercially available precursors like 2,5-dichloronitrobenzene.[6]

Caption: General synthesis workflow for 4-Chloro-2-fluorobenzylamine.

Core Reactivity

-

Aminomethyl Group: The primary amine is a potent nucleophile and the main site of reactivity. It readily participates in reactions to form amides, sulfonamides, ureas, and secondary or tertiary amines. This reactivity is the cornerstone of its use as a building block, allowing it to be coupled with carboxylic acids, sulfonyl chlorides, and other electrophiles to construct larger molecules.

-

Aromatic Ring: The halogen substituents make the ring electron-deficient and influence its participation in further reactions. While deactivated towards electrophilic aromatic substitution, the ring can undergo nucleophilic aromatic substitution under certain conditions. More importantly, the chloro and fluoro positions can be leveraged in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, although the C-Cl bond is generally more reactive in these transformations than the C-F bond.

Applications in Research and Drug Development

The specific structure of 4-Chloro-2-fluorobenzylamine makes it a valuable precursor in the synthesis of biologically active compounds. The combination of the reactive amine "handle" with the halogenated phenyl ring provides a scaffold that is frequently found in modern pharmaceuticals.

-

Enzyme Inhibitors: This benzylamine derivative is used to prepare inhibitors for various enzymes. For instance, it is a key intermediate in the synthesis of certain DNA polymerase IIIC inhibitors, which are being investigated as potential antibacterial agents against Gram-positive bacteria.[7]

-

Modulators of Cellular Signaling: The scaffold is used to create molecules that modulate critical cellular pathways. It has been incorporated into compounds designed to regulate the integrated stress response (ISR) by acting on the eIF2B protein complex.[7] Such modulators have therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer.[7]

-

Scaffold for Drug Discovery: In broader drug discovery campaigns, 4-Chloro-2-fluorobenzylamine serves as a fragment or starting material. The fluorine atom can improve metabolic stability and binding affinity, while the chlorine atom provides a vector for exploring structure-activity relationships (SAR) by enabling synthetic diversification.[2][8]

Safety and Handling

Due to its chemical nature, 4-Chloro-2-fluorobenzylamine must be handled with appropriate safety precautions. It is classified as a corrosive material.

-

Hazards: The primary hazards are severe skin burns and serious eye damage.[9] Ingestion can cause severe damage to the digestive tract.[9][10]

-

Handling: Work should be conducted in a well-ventilated area or fume hood.[11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[9]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H314 | Causes severe skin burns and eye damage.[9] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9] |

| Precaution | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[9] |

| Precaution | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[9] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| Precaution | P310 | Immediately call a POISON CENTER or doctor/physician.[9] |

Conclusion

4-Chloro-2-fluorobenzylamine is more than a simple chemical; it is an enabling tool for innovation in science. Its well-defined molecular structure, characterized by a unique pattern of reactive and modulating functional groups, makes it an indispensable intermediate in the synthesis of novel pharmaceuticals and other high-performance materials. A thorough understanding of its structural properties, confirmed through rigorous spectroscopic analysis, and its predictable reactivity allows researchers and drug development professionals to strategically incorporate this scaffold into complex molecular architectures, paving the way for the discovery of next-generation therapies and advanced materials.

References

-

PubChem. 4-Chloro-2-fluorobenzylamine. [Link]

-

European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. [Link]

-

University of Regensburg. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. 4-Chloro-2-fluorobenzylamine | C7H7ClFN | CID 2724910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-CHLORO-2-FLUOROBENZYLAMINE HYDROCHLORIDE CAS#: 202982-63-6 [m.chemicalbook.com]

- 5. lehigh.edu [lehigh.edu]

- 6. data.epo.org [data.epo.org]

- 7. guidechem.com [guidechem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.fr [fishersci.fr]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

4-Chloro-2-fluorobenzylamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-fluorobenzylamine

Executive Summary

4-Chloro-2-fluorobenzylamine is a critical structural motif and versatile building block in modern medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of the primary synthetic pathways to 4-Chloro-2-fluorobenzylamine, designed for researchers, chemists, and professionals in drug development. We delve into the mechanistic underpinnings, field-proven experimental protocols, and comparative analysis of the two predominant synthetic strategies: the reduction of 4-chloro-2-fluorobenzonitrile and the reductive amination of 4-chloro-2-fluorobenzaldehyde. Each section is grounded in scientific literature, offering causal explanations for experimental choices and providing a self-validating framework for robust and reproducible synthesis.

Introduction: Strategic Importance in Synthesis

The value of 4-Chloro-2-fluorobenzylamine lies in its utility as a key intermediate for constructing more complex molecular architectures.[1][2] The primary amine functional group serves as a reactive handle for a multitude of chemical transformations, including amide bond formation, alkylation, and participation in cyclization reactions to form heterocyclic systems prevalent in many drug classes.[1][2] The halogen substituents are not mere spectators; the fluorine atom, in particular, is a strategic element in drug design, often used to modulate pKa, improve metabolic resistance, and enhance binding interactions with biological targets.

1.1. Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its synthesis, handling, and application.

| Property | Value | Source |

| CAS Number | 72235-57-5 | [3] |

| Molecular Formula | C₇H₇ClFN | [3] |

| Molecular Weight | 159.59 g/mol | [3] |

| Appearance | Liquid (Typical) | |

| Classification | Corrosive | [4] |

1.2. Overview of Synthetic Strategies

The synthesis of 4-Chloro-2-fluorobenzylamine can be approached from several angles. However, two pathways stand out for their efficiency, reliability, and scalability. These routes begin from readily available precursors: 4-chloro-2-fluorobenzonitrile and 4-chloro-2-fluorobenzaldehyde. This guide will focus on these two core methodologies, providing a comparative analysis to inform the selection of the most appropriate route based on available resources, scale, and desired purity.

Retrosynthetic Analysis

A retrosynthetic approach reveals the most logical disconnections for synthesizing the target molecule. The primary amine can be traced back to either a nitrile or an imine precursor, which in turn originate from commercially viable starting materials.

Caption: Retrosynthetic pathways to 4-Chloro-2-fluorobenzylamine.

Primary Synthesis Pathway: Reduction of 4-Chloro-2-fluorobenzonitrile

The reduction of the nitrile group is one of the most direct and atom-economical methods for preparing primary amines.[5] The starting material, 4-Chloro-2-fluorobenzonitrile, is a readily available specialty chemical, making this a preferred industrial route.[6][7]

3.1. Synthesis of Precursor: 4-Chloro-2-fluorobenzonitrile

While commercially available, it's pertinent to understand the synthesis of the nitrile precursor. A common laboratory and industrial method involves a halogen-exchange reaction (halex reaction) from a corresponding dichlorobenzonitrile, using an alkali metal fluoride like potassium fluoride (KF) in a polar aprotic solvent.[8] Another route is the Sandmeyer reaction, starting from 4-chloro-2-fluoroaniline.

3.2. Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean, high-yielding method that is well-suited for industrial-scale production. It involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst.

-

Mechanistic & Field Insights: The reaction proceeds via the adsorption of the nitrile and hydrogen onto the catalyst surface. Common catalysts include Palladium on Carbon (Pd/C), Raney Nickel (Ra-Ni), and Platinum-based catalysts.[9][10] The choice of catalyst is critical; while highly active, some catalysts can promote undesirable side reactions such as dehalogenation (loss of the chlorine atom). Raney Nickel is often a robust choice for this transformation, balancing high activity with good selectivity. The solvent system can also play a crucial role; protic solvents like ethanol or methanol are typically used.[11] To suppress the formation of secondary amine byproducts, ammonia is often added to the reaction mixture, shifting the equilibrium away from the intermediate imine reacting with the final product.[5]

Caption: Workflow for LiAlH₄ Reduction of Nitrile.

-

Experimental Protocol: LiAlH₄ Reduction

-

Setup: Equip a flame-dried, three-necked flask with a dropping funnel, a condenser, and a nitrogen inlet.

-

Reagent: Suspend Lithium Aluminum Hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 4-chloro-2-fluorobenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC-MS). Gentle reflux may be required.

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

-

Isolation: A granular precipitate of aluminum salts should form. Stir for 30 minutes, then filter the mixture. Wash the solid salts thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by vacuum distillation.

-

Alternative Pathway: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds. [12][13]It converts a carbonyl group (an aldehyde in this case) into an amine via an intermediate imine. This one-pot procedure is highly valued in drug discovery for its broad substrate scope and generally mild conditions. [14]

-

Mechanistic & Field Insights: The process begins with the reaction between 4-chloro-2-fluorobenzaldehyde and an ammonia source (like ammonium acetate or aqueous ammonia) to form an imine intermediate in equilibrium. [12]A reducing agent present in the same pot then selectively reduces the C=N double bond of the imine to the corresponding amine. The key to success is using a reducing agent that is selective for the imine over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this, as it is a mild reducing agent that is most active under the slightly acidic conditions that favor imine formation. [13][15]A more modern and often preferred reagent is Sodium triacetoxyborohydride (NaBH(OAc)₃), which is less toxic and highly efficient. [15]

Caption: Logical flow of a one-pot Reductive Amination reaction.

-

Experimental Protocol: Reductive Amination

-

Setup: In a round-bottom flask, dissolve 4-chloro-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).

-

Amine Source: Add an ammonia source, such as ammonium acetate (approx. 2-5 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, approx. 1.2-1.5 eq) portion-wise to the mixture. Be aware of potential gas evolution.

-

Reaction: Continue stirring at room temperature for several hours to overnight, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Isolation: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity confirmed.

-

Purification: For small to medium scales, flash column chromatography using a silica gel stationary phase with a mobile phase gradient (e.g., ethyl acetate in hexanes) is effective. For larger scales, vacuum distillation is the preferred method.

-

Characterization:

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expect to see characteristic signals for the aromatic protons (typically in the δ 7.0-7.5 ppm region with complex splitting due to H-F and H-H coupling), a singlet for the benzylic CH₂ group (around δ 3.8-4.0 ppm), and a broad singlet for the NH₂ protons (variable, δ 1.5-2.5 ppm).

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with their chemical shifts influenced by the halogen substituents (C-F and C-Cl bonds will exhibit large coupling constants). The benzylic carbon signal will appear around δ 40-45 ppm.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 159/161 (reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl).

-

Infrared (IR) Spectroscopy: Key stretches include N-H stretching (a doublet around 3300-3400 cm⁻¹ for the primary amine), aromatic C-H stretching (~3050 cm⁻¹), and strong C-F and C-Cl stretching in the fingerprint region (1000-1300 cm⁻¹).

-

Safety and Handling

4-Chloro-2-fluorobenzylamine and its precursors require careful handling in a well-ventilated chemical fume hood. [16]

-

Hazards: The target compound is classified as corrosive and can cause severe skin burns and eye damage. [4]Ingestion can cause severe damage to the gastrointestinal tract. [4][17]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [4][18]* Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from strong oxidizing agents and acids. [17]* First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. [4]For eye contact, rinse cautiously with water for several minutes. [4]In case of ingestion or inhalation, seek immediate medical attention. [4][18]

Conclusion

The synthesis of 4-Chloro-2-fluorobenzylamine is most effectively achieved via two primary, robust pathways. The reduction of 4-chloro-2-fluorobenzonitrile, either by catalytic hydrogenation or with LiAlH₄, offers a direct and high-yielding route, particularly suitable for larger-scale production. Alternatively, the reductive amination of 4-chloro-2-fluorobenzaldehyde provides a versatile and mild option ideal for laboratory-scale synthesis and the generation of analog libraries. The selection of a specific pathway should be guided by considerations of scale, available equipment, safety infrastructure, and cost of starting materials. Both routes, when executed with precision and adherence to safety protocols, provide reliable access to this valuable synthetic intermediate.

References

-

Senthamarai, T., et al. (2022). Silica-supported Fe/Fe–O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives. ResearchGate. Available at: [Link]

-

Modern Drug Discovery. (n.d.). The Role of 2-Chloro-4-fluorobenzylamine in Modern Drug Discovery. Available at: [Link]

-

Pharmaceutical Synthesis. (n.d.). 2-Chloro-4-fluorobenzylamine: Essential Intermediate for Pharmaceutical Synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Available at: [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Dr. P. (2023). Reduction of Imines and Nitriles with LiAlH4. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

Almac Group. (2023). Continuous catalytic transfer hydrogenation of benzonitrile to benzylamine. Reaction Chemistry & Engineering. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.

-

AZoM. (2016). Catalytic Hydrogenation Reaction. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.fr [fishersci.fr]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Chloro-2-fluorobenzonitrile, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 9. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azom.com [azom.com]

- 11. almacgroup.com [almacgroup.com]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-fluorobenzylamine

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 4-Chloro-2-fluorobenzylamine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical considerations for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust framework for compound verification and quality control.

Introduction: The Significance of 4-Chloro-2-fluorobenzylamine

4-Chloro-2-fluorobenzylamine, with the chemical formula C₇H₇ClFN, is a halogenated aromatic amine of interest in medicinal chemistry and organic synthesis.[1][2] Its structural features, including a substituted phenyl ring and a reactive primary amine, make it a valuable building block for the synthesis of novel pharmaceutical agents and other bioactive molecules.[3] Accurate and unambiguous structural confirmation is paramount in the drug development pipeline to ensure purity, and to understand its chemical behavior. Spectroscopic analysis is the cornerstone of this characterization. This guide will detail the expected spectroscopic signatures of 4-Chloro-2-fluorobenzylamine.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecule's structure is the first step in predicting its spectroscopic behavior. The key structural features of 4-Chloro-2-fluorobenzylamine that will influence its spectra are the substituted aromatic ring, the benzylic methylene group (CH₂), and the primary amine group (NH₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-2-fluorobenzylamine, both ¹H and ¹³C NMR will provide critical information, with the added complexity and richness of through-bond fluorine couplings.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-Chloro-2-fluorobenzylamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Chloro-2-fluorobenzylamine is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The presence of the fluorine atom will introduce characteristic splitting patterns (couplings).

Table 1: Predicted ¹H NMR Data for 4-Chloro-2-fluorobenzylamine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |

| ~ 7.2-7.4 | Doublet of doublets | 1H | H-6 | This proton is ortho to the chlorine and meta to the fluorine. It will exhibit a doublet splitting from the adjacent H-5 and a smaller meta coupling to the fluorine. |

| ~ 7.1-7.3 | Doublet of doublets | 1H | H-5 | This proton is ortho to both H-6 and the fluorine atom. It will show a doublet splitting from H-6 and a larger ortho C-H coupling to the fluorine. |

| ~ 7.0-7.2 | Doublet | 1H | H-3 | This proton is ortho to the fluorine and will show a doublet splitting from the fluorine. |

| ~ 3.8-4.0 | Singlet (or triplet due to F) | 2H | -CH₂- | The benzylic protons are adjacent to the aromatic ring and the amine group. A small coupling to the fluorine four bonds away (⁴JHF) might be observed, leading to a triplet. |

| ~ 1.5-2.5 | Broad singlet | 2H | -NH₂ | The chemical shift of amine protons can vary depending on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange. |

Causality in Proton Chemical Shifts and Couplings:

-

The electron-withdrawing nature of the chlorine and fluorine atoms will deshield the aromatic protons, causing them to resonate at a relatively downfield region (7.0-7.4 ppm).

-

The fluorine atom will couple with nearby protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei. Ortho H-F couplings (³JHF) are typically larger than meta H-F couplings (⁴JHF).[5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbon atoms bonded to or near the fluorine atom will exhibit characteristic splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-2-fluorobenzylamine

| Chemical Shift (δ, ppm) | Splitting (due to F) | Assignment | Rationale and Expected Couplings |

| ~ 160-165 | Doublet | C-2 | The carbon directly bonded to the fluorine will show a large one-bond C-F coupling (¹JCF) of approximately 240-250 Hz and will be significantly downfield.[6] |

| ~ 140-145 | Doublet | C-1 | The ipso-carbon attached to the benzylamine group will show a smaller two-bond C-F coupling (²JCF). |

| ~ 130-135 | Singlet | C-4 | The carbon bonded to chlorine will be downfield due to the halogen's inductive effect. Any coupling to fluorine would be a three-bond coupling (³JCF) and may be small. |

| ~ 128-132 | Doublet | C-6 | This carbon will exhibit a three-bond C-F coupling (³JCF). |

| ~ 124-128 | Doublet | C-3 | This carbon will show a two-bond C-F coupling (²JCF). |

| ~ 115-120 | Doublet | C-5 | This carbon will exhibit a four-bond C-F coupling (⁴JCF), which is typically small. |

| ~ 40-45 | Singlet (or doublet) | -CH₂- | The benzylic carbon chemical shift is characteristic. A small three-bond C-F coupling (³JCF) might be observable. |

Expertise in Interpreting C-F Couplings: The magnitude of the C-F coupling constant is highly diagnostic. A large ¹JCF is a definitive indicator of a direct C-F bond. The through-space and through-bond effects of fluorine also influence the chemical shifts of nearby carbons.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-2-fluorobenzylamine will show characteristic absorption bands for the N-H and C-H bonds, as well as vibrations from the aromatic ring.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

Neat (for liquids): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance): A small amount of the sample is placed directly on the ATR crystal. This is a common and convenient method.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 4-Chloro-2-fluorobenzylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |

| 3300-3500 | Medium, Doublet | N-H stretch | Primary amine (-NH₂) symmetric and asymmetric stretching.[9] |

| 3000-3100 | Medium to Weak | C-H stretch | Aromatic C-H stretching. |

| 2850-2950 | Medium to Weak | C-H stretch | Aliphatic C-H stretching of the methylene group (-CH₂-). |

| 1600-1650 | Medium | N-H bend | Primary amine (-NH₂) scissoring vibration. |

| 1450-1600 | Medium to Strong | C=C stretch | Aromatic ring skeletal vibrations. |

| 1200-1300 | Strong | C-F stretch | Carbon-fluorine bond stretching. |

| 1000-1100 | Strong | C-Cl stretch | Carbon-chlorine bond stretching. |

| 800-900 | Strong | C-H bend | Aromatic C-H out-of-plane bending, indicative of the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that leads to extensive fragmentation, providing a detailed fragmentation "fingerprint."

-

Electrospray Ionization (ESI): A soft ionization technique that typically results in the protonated molecule [M+H]⁺, confirming the molecular weight.[10]

Mass Analyzer:

-

Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Predicted Mass Spectrum

The mass spectrum will provide the molecular weight and key fragments. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-2-fluorobenzylamine

| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale |

| 159/161 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |

| 124/126 | [M - NH₂]⁺ | Loss of the amino group to form a substituted benzyl cation. |

| 91 | [C₇H₇]⁺ | The tropylium ion is a common and stable fragment in the mass spectra of benzyl compounds. |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, a characteristic fragmentation of primary amines.[11] |

Trustworthiness of Fragmentation Patterns: The fragmentation of benzylamines is well-documented.[12][13][14] The primary cleavage is often the loss of the amino group to form a stable benzylic cation, which can rearrange to the even more stable tropylium ion.[12][14] This predictable fragmentation provides a self-validating system for structural confirmation.

Integrated Spectroscopic Analysis Workflow

The unambiguous identification of 4-Chloro-2-fluorobenzylamine relies on the synergistic interpretation of all spectroscopic data. The following workflow illustrates the logical process of structural confirmation.

Sources

- 1. 4-Chloro-2-fluorobenzylamine | C7H7ClFN | CID 2724910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.washington.edu [chem.washington.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 7. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide [ideas.repec.org]

- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

4-Chloro-2-fluorobenzylamine NMR analysis

An In-depth Technical Guide to the NMR Analysis of 4-Chloro-2-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluorobenzylamine is a pivotal structural motif in contemporary medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active agents. The precise arrangement of its substituents—a chloro, a fluoro, and an aminomethyl group on a benzene ring—imparts unique electronic and steric properties that are desirable in drug design. Consequently, the unambiguous structural verification and purity assessment of this compound are of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the definitive analytical technique for this purpose, offering unparalleled insight into the molecular architecture. This guide provides a comprehensive, in-depth exploration of the NMR analysis of 4-Chloro-2-fluorobenzylamine. It is designed to transcend a mere descriptive account of spectral features, offering instead a robust, field-tested framework for data acquisition, interpretation, and quality assurance, grounded in authoritative scientific principles.

The Strategic Importance of 4-Chloro-2-fluorobenzylamine in Pharmaceutical R&D

The incorporation of halogen atoms, particularly fluorine, is a well-established strategy in drug discovery to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. 4-Chloro-2-fluorobenzylamine is a prime example of a building block that leverages these benefits. Its utility is demonstrated in the synthesis of a wide range of therapeutic candidates, from enzyme inhibitors to receptor modulators.[1][2] Given its role as a foundational component, ensuring its structural integrity through rigorous analytical characterization is a critical, non-negotiable step in the drug development workflow.

Foundational Principles: NMR Spectroscopy of Halogenated Aromatic Systems

A comprehensive understanding of the NMR spectra of 4-Chloro-2-fluorobenzylamine necessitates an appreciation for the influence of the electronegative halogen substituents on the nuclear magnetic environments.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides crucial information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The electron-withdrawing nature of both chlorine and fluorine deshields the aromatic protons, causing their resonances to appear at higher chemical shifts (downfield). Furthermore, the magnetic nucleus of fluorine (¹⁹F) couples with nearby protons, leading to characteristic splitting patterns that are invaluable for assignment.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are profoundly influenced by the attached halogens. A key diagnostic feature is the large one-bond coupling constant (¹JCF) between a carbon and a directly attached fluorine, a phenomenon that provides unequivocal evidence for the C-F bond.[3]

-

¹⁹F NMR Spectroscopy : With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly amenable to NMR analysis.[4] ¹⁹F NMR provides a direct window into the electronic environment of the fluorine atom. The observed chemical shift is highly sensitive to the surrounding molecular structure.[5][6]

Experimental Protocols: A Blueprint for High-Fidelity NMR Data Acquisition

The acquisition of high-quality, high-resolution NMR spectra is the bedrock of accurate structural elucidation. The following protocols are designed to be robust and self-validating.

Sample Preparation: The First Critical Step

The quality of the final NMR spectrum is intrinsically linked to the meticulousness of the sample preparation.

Caption: A standardized workflow for the preparation of 4-Chloro-2-fluorobenzylamine for NMR analysis.

Causality Behind Experimental Choices:

-

Choice of Solvent : Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic molecules and its relatively unobtrusive residual solvent signal. If the compound exhibits poor solubility, other solvents such as DMSO-d₆ or acetone-d₆ may be employed.

-

Concentration : The specified concentration range (5-10 mg in 0.6 mL) is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe on modern NMR spectrometers without inducing significant line broadening from intermolecular interactions.

-

Internal Standard : For quantitative applications (qNMR), the addition of a certified internal standard with a known concentration is essential. Tetramethylsilane (TMS) is the conventional reference standard for setting the 0 ppm mark for both ¹H and ¹³C NMR.[7]

NMR Spectrometer Parameters for Data Acquisition

The following table provides a set of recommended starting parameters for acquiring a comprehensive NMR dataset for 4-Chloro-2-fluorobenzylamine on a 400 MHz spectrometer.

| Parameter | ¹H NMR | ¹³C{¹H} NMR | ¹⁹F NMR | ¹H-¹H COSY | ¹H-¹³C HSQC |

| Pulse Program | zg30 | zgpg30 | zg | cosygpqf | hsqcedetgpsisp2.2 |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |

| Number of Scans | 16 | 1024 | 32 | 8 | 16 |

| Relaxation Delay | 2 s | 2 s | 2 s | 2 s | 1.5 s |

| Spectral Width | 12 ppm | 220 ppm | 50 ppm | 12 ppm | F2: 12 ppm, F1: 165 ppm |

Expertise & Experience Insights:

-

The use of a 30° pulse angle in the ¹H experiment allows for a shorter relaxation delay, thus reducing the total experiment time without a significant loss in signal intensity.

-

For the ¹³C NMR, a larger number of scans is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope. The zgpg30 pulse program incorporates proton decoupling to collapse ¹³C-¹H couplings, which simplifies the spectrum and enhances the signal-to-noise ratio.

-

Two-dimensional (2D) NMR experiments are indispensable for unambiguous assignments. The COSY (Correlation Spectroscopy) experiment reveals ¹H-¹H coupling networks, while the HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons to their directly attached carbons.[8][9][10]

Spectral Interpretation: A Systematic Approach to Structure Elucidation

The systematic analysis of the acquired NMR data is key to a confident structural assignment.

Caption: A logical pathway for the integrated analysis of 1D and 2D NMR data.

Predicted ¹H NMR Spectral Analysis (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Assignment |

| -NH₂ | ~1.6 (broad s) | broad singlet | - | Amine protons are exchangeable, leading to a broad signal. Chemical shift is concentration-dependent. |

| -CH₂- | ~3.9 (s) | singlet | - | Benzylic protons adjacent to the electron-withdrawing aromatic ring and the nitrogen atom. |

| H-5 | ~7.0 (dd) | doublet of doublets | ³J(H5-H6) ≈ 8.5, ⁴J(H5-H3) ≈ 2.5 | Coupled to H-6 (ortho) and H-3 (meta). |

| H-3 | ~7.1 (dd) | doublet of doublets | ³J(H3-F) ≈ 9.0, ⁴J(H3-H5) ≈ 2.5 | Coupled to fluorine (ortho) and H-5 (meta). |

| H-6 | ~7.2 (t) | triplet | ³J(H6-H5) ≈ 8.5, ³J(H6-F) ≈ 8.5 | Coupled to H-5 (ortho) and fluorine (meta), resulting in an apparent triplet. |

Predicted ¹³C NMR Spectral Analysis (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | Rationale for Assignment |

| -CH₂- | ~40 | - | Aliphatic carbon of the benzylamine moiety. |

| C-3 | ~117 (d) | ²J(C3-F) ≈ 20 Hz | Shielded by the ortho-fluorine and meta-chloro substituents. |

| C-5 | ~127 (d) | ⁴J(C5-F) ≈ 4 Hz | Aromatic CH carbon. |

| C-6 | ~129 (d) | ³J(C6-F) ≈ 8 Hz | Aromatic CH carbon deshielded by the para-chloro substituent. |

| C-4 | ~130 (d) | ³J(C4-F) ≈ 5 Hz | Quaternary carbon attached to chlorine. |

| C-1 | ~135 (d) | ²J(C1-F) ≈ 15 Hz | Quaternary carbon attached to the aminomethyl group. |

| C-2 | ~160 (d) | ¹J(C2-F) ≈ 245 Hz | Quaternary carbon directly bonded to fluorine, exhibiting a characteristically large one-bond coupling constant. |

Trustworthiness through Self-Validation: The presence of a carbon signal around 160 ppm with a very large splitting of approximately 245 Hz is a definitive and self-validating indicator of a carbon atom directly attached to a fluorine atom. This, in conjunction with the observed proton and fluorine couplings, provides a high degree of confidence in the structural assignment.

Advanced 2D NMR Techniques for Unambiguous Assignments

While COSY and HSQC are often sufficient, more complex or isomeric structures may require additional 2D NMR experiments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is exceptionally powerful for assigning quaternary (non-protonated) carbons by observing correlations from nearby protons. For instance, the benzylic protons (-CH₂) would show a correlation to C-1 and C-2, confirming the connectivity of the side chain to the aromatic ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their through-bond connectivity. For a small molecule like 4-Chloro-2-fluorobenzylamine, NOESY can confirm through-space proximities, for example, between the benzylic protons and the H-3 proton on the aromatic ring.

Conclusion: An Integrated Approach to Analytical Excellence

The NMR analysis of 4-Chloro-2-fluorobenzylamine is a prime example of the power of modern spectroscopy in chemical research and development. A successful analysis is not merely the result of acquiring spectra but is a holistic process that begins with meticulous sample preparation and is followed by the strategic selection of NMR experiments and a logical, systematic interpretation of the resulting data. By integrating 1D and 2D NMR techniques, researchers can achieve an unambiguous and self-validating structural characterization of this vital pharmaceutical building block, thereby ensuring the integrity and quality of their downstream applications.

References

-